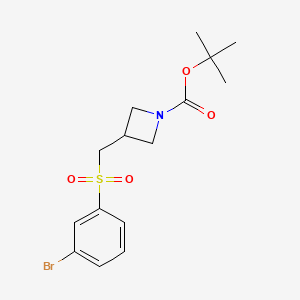![molecular formula C18H19BrFNO4 B8158582 {2-[2-(4-Bromo-3-fluorophenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158582.png)
{2-[2-(4-Bromo-3-fluorophenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[2-(4-Bromo-3-fluorophenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester is a complex organic compound that features a unique combination of bromine, fluorine, and carbamate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {2-[2-(4-Bromo-3-fluorophenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester typically involves multiple steps. One common approach is the reaction of 4-bromo-3-fluorophenol with ethylene oxide to form 2-(4-bromo-3-fluorophenoxy)ethanol. This intermediate is then reacted with ethylene carbonate to yield 2-[2-(4-bromo-3-fluorophenoxy)-ethoxy]ethanol. Finally, this compound is treated with benzyl chloroformate in the presence of a base to produce the desired carbamic acid benzyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and ethoxy groups.
Reduction: Reduction reactions may target the carbamate group, converting it to an amine.
Substitution: The bromine and fluorine atoms on the aromatic ring make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products:
Oxidation: Products may include phenolic derivatives.
Reduction: Amines and alcohols are common products.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it may be used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {2-[2-(4-Bromo-3-fluorophenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The carbamate group may also play a role in its activity by forming stable covalent bonds with target proteins.
Comparación Con Compuestos Similares
- 4-Bromo-2,3-difluorobenzaldehyde
- 2,4-Difluorobenzyl bromide
- 3-Formylphenylboronic acid
Comparison: Compared to these similar compounds, {2-[2-(4-Bromo-3-fluorophenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Propiedades
IUPAC Name |
benzyl N-[2-[2-(4-bromo-3-fluorophenoxy)ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFNO4/c19-16-7-6-15(12-17(16)20)24-11-10-23-9-8-21-18(22)25-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQCOVCVZAGQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOC2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid](/img/structure/B8158550.png)
![3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester](/img/structure/B8158557.png)
![{2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158568.png)
![{2-[2-(4-Bromo-3-methylphenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158576.png)









